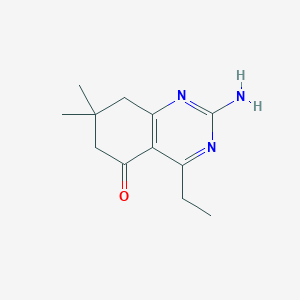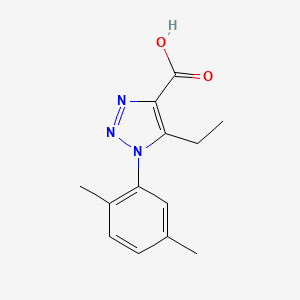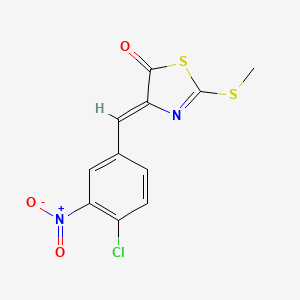![molecular formula C19H15Cl2N3O3S B4927105 N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4927105.png)
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide, also known as DPTB, is a small molecule compound that has been widely used in scientific research. It is a member of the thiazole family and has been shown to have potential therapeutic effects in various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide is not fully understood. However, it has been proposed that N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide targets multiple signaling pathways that are involved in cancer and inflammation. N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide inhibits the activity of protein kinases, including AKT and ERK, which are known to promote cell survival and proliferation. N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide also inhibits the NF-κB pathway, which is a key regulator of inflammation. Moreover, N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been shown to modulate the expression of various genes that are involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been shown to have various biochemical and physiological effects. It inhibits the activity of protein kinases, including AKT and ERK, which are involved in cell survival and proliferation. N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide also inhibits the NF-κB pathway, which is a key regulator of inflammation. Moreover, N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been shown to modulate the expression of various genes that are involved in cell cycle regulation, apoptosis, and inflammation. In addition, N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been shown to have low toxicity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide is its high potency and specificity. It has been shown to have significant therapeutic effects at low concentrations. Moreover, N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has low toxicity in vitro and in vivo, which makes it a promising candidate for further development. However, one of the limitations of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide is its poor solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the mechanism of action of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide is not fully understood, which may hinder its further development.
Direcciones Futuras
There are several future directions for the research of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide. First, the mechanism of action of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide needs to be further elucidated. Second, the therapeutic potential of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide in other diseases, such as autoimmune diseases and neurodegenerative diseases, needs to be explored. Third, the development of more potent and soluble analogs of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide may enhance its therapeutic efficacy. Fourth, the in vivo pharmacokinetics and pharmacodynamics of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide need to be further evaluated. Finally, the combination of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide with other drugs or therapies may enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide involves a series of chemical reactions. The starting materials are 3,4-dichloroaniline, propyl bromide, 2-bromoacetic acid, and 4-nitrobenzoyl chloride. The reaction steps include the formation of thiazole ring, amide bond formation, and nitro group reduction. The final product is obtained in a yield of 60-70% and has a purity of over 95%.
Aplicaciones Científicas De Investigación
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been extensively studied for its potential therapeutic effects in cancer and inflammation. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide induces apoptosis, inhibits cell cycle progression, and suppresses the expression of oncogenes. In addition, N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has been tested in animal models of arthritis and colitis, and showed significant therapeutic effects.
Propiedades
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-2-3-16-17(12-6-9-14(20)15(21)10-12)22-19(28-16)23-18(25)11-4-7-13(8-5-11)24(26)27/h4-10H,2-3H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDQCNAHAOQVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B4927030.png)
![3-{[(4-methyl-5-phenyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4927036.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4927041.png)


![1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone](/img/structure/B4927082.png)

![1'-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927094.png)
![2-[(4-methoxybenzoyl)amino]-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide](/img/structure/B4927101.png)
![2-methoxyethyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4927107.png)
![6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4927109.png)

![2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4927118.png)
